![molecular formula C9H12O2 B2915640 1-[2-(Hydroxymethyl)phenyl]ethanol CAS No. 57259-71-9](/img/structure/B2915640.png)

1-[2-(Hydroxymethyl)phenyl]ethanol

Übersicht

Beschreibung

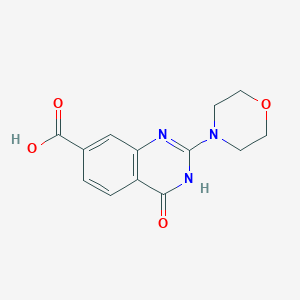

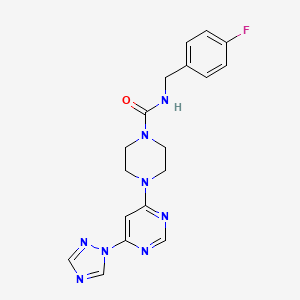

“1-[2-(Hydroxymethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a ring of six carbon atoms) attached to an ethanol group via a hydroxymethyl group . The InChI representation of the molecule isInChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 152.19 g/mol and a molecular formula of C9H12O2 . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- The compound 1-phenyl-2-(2-pyridyl)ethanol was obtained from a Knoevenagel condensation reaction, and its structure was characterized using techniques like IR, 1H-NMR, and X-ray diffraction. This compound forms intermolecular hydrogen bonds, contributing to its stability, and is a precursor in the dehydration process to form 1-phenyl-2-(2-pyridyl)ethene (Percino, M. et al., 2015).

Catalysis and Reaction Mechanisms

- Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols including 2-phenyl-1-ethanol has been studied, revealing the effectiveness of this method for a range of substituted allenes and alcohols (Zhang, Z. & Widenhoefer, R., 2008).

Applications in Synthesis of Bioactive Compounds

- Research has shown that 2-(2-(hydroxymethyl)phenyl)ethanol derivatives synthesized from isocoumarins have potential as antimicrobial agents, demonstrating activity against both Gram-negative and Gram-positive bacteria (Manivel, P. & Khan, F. N., 2009).

Applications in Material Science

- Chitosan films containing 2-phenyl ethanol have been developed for controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, exhibited high mechanical resistance and effective retention of 2-phenyl ethanol (Zarandona, I. et al., 2020).

Environmental and Green Chemistry Applications

- The selective hydrogenation of styrene oxide to 2-phenyl ethanol using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide represents a clean and green process. This method avoids the formation of by-products typically seen in other solvent-based processes (Yadav, G. & Lawate, Y. S., 2011).

Wirkmechanismus

Mode of Action

It is known that many phenolic compounds interact with cellular targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Phenolic compounds are generally involved in a variety of biological processes, including antioxidant activity, enzyme inhibition, and modulation of signal transduction pathways .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-(Hydroxymethyl)phenyl)ethanol . Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds .

Eigenschaften

IUPAC Name |

1-[2-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKYPJPUAOOGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57259-71-9 | |

| Record name | 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)

![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)

![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)

![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)

![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)